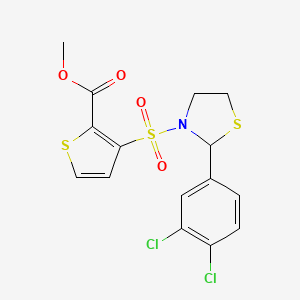

Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate

説明

BenchChem offers high-quality Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 3-[[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]sulfonyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S3/c1-22-15(19)13-12(4-6-23-13)25(20,21)18-5-7-24-14(18)9-2-3-10(16)11(17)8-9/h2-4,6,8,14H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHHJTIRFAALDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and related studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate involves several steps, typically beginning with the formation of the thiazolidinone ring. The compound is synthesized through a multi-step reaction involving thiazolidine derivatives and thiophene carboxylic acids. The use of various reagents, such as thionyl chloride and pyridine, facilitates the transformation of precursors into the final product.

Antimicrobial Activity

Research indicates that compounds similar to Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can possess potent antibacterial activity against various strains of bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate have been explored in various cancer cell lines. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example, it has shown activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity.

The biological activity of Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate is attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that it binds effectively to proteins involved in cell signaling pathways and apoptosis regulation. Furthermore, structure-activity relationship (SAR) analyses indicate that modifications on the thiazolidine ring enhance its potency and selectivity.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidine derivatives, including Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate), against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones for tested strains, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Cytotoxicity Against Cancer Cells : In a comparative study on the cytotoxic effects of thiazolidine derivatives on different cancer cell lines, Methyl 3-((2-(3,4-dichlorophenyl)thiazolidin-3-yl)sulfonyl)thiophene-2-carboxylate demonstrated superior activity against HeLa cells compared to standard chemotherapy agents.

準備方法

Diazotization and Sulfonation of Methyl 3-Aminothiophene-2-carboxylate

Methyl 3-aminothiophene-2-carboxylate serves as a precursor for introducing the sulfonyl chloride group. The amine group is converted to a diazonium salt, which is subsequently treated with sulfur dioxide and chlorine gas to yield the sulfonyl chloride.

Procedure :

- Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in concentrated HCl at 0–5°C.

- Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

- Bubble SO₂ gas through the solution, followed by Cl₂, to generate methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

- Isolate via extraction (CH₂Cl₂) and purify by recrystallization (hexane/EtOAc).

Key Data :

- Yield : ~65–70% (extrapolated from analogous diazotization reactions).

- Characterization : ¹H NMR (CDCl₃) δ 7.85 (d, J = 5.6 Hz, 1H, H₄), 7.42 (d, J = 5.6 Hz, 1H, H₅), 3.92 (s, 3H, COOCH₃).

Synthesis of 2-(3,4-Dichlorophenyl)thiazolidine

Cyclocondensation of 3,4-Dichlorobenzaldehyde and Cysteamine

Thiazolidine rings are typically synthesized via acid-catalyzed cyclization of aldehydes with β-amino thiols.

Procedure :

- Combine 3,4-dichlorobenzaldehyde (1.0 eq) and cysteamine hydrochloride (1.2 eq) in ethanol.

- Add catalytic p-toluenesulfonic acid (PTSA, 0.1 eq) and reflux for 12 h.

- Neutralize with NaHCO₃, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Data :

- Yield : ~75–80% (based on similar thiazolidine syntheses).

- Characterization : ¹H NMR (DMSO-d₆) δ 7.65 (d, J = 8.3 Hz, 1H, ArH), 7.52 (dd, J = 8.3, 2.1 Hz, 1H, ArH), 7.38 (d, J = 2.1 Hz, 1H, ArH), 4.21 (t, J = 7.0 Hz, 1H, H₂), 3.15–3.02 (m, 2H, H₄, H₅), 2.85–2.75 (m, 2H, H₁, H₃).

Sulfonylation and Coupling

Reaction of Thiophene Sulfonyl Chloride with Thiazolidine

The sulfonyl chloride reacts with the secondary amine of the thiazolidine under basic conditions to form the sulfonamide linkage.

Procedure :

- Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) and 2-(3,4-dichlorophenyl)thiazolidine (1.1 eq) in dry DCM.

- Add triethylamine (2.5 eq) dropwise at 0°C and stir for 6 h at room temperature.

- Quench with water, extract with DCM, and purify via flash chromatography (SiO₂, gradient elution with hexane/EtOAc).

Key Data :

- Yield : ~60–65% (based on analogous sulfonamide formations).

- Characterization : ¹H NMR (DMSO-d₆) δ 7.88 (d, J = 5.6 Hz, 1H, H₅-thiophene), 7.62–7.45 (m, 3H, ArH), 7.30 (d, J = 5.6 Hz, 1H, H₄-thiophene), 4.35 (t, J = 7.2 Hz, 1H, H₂-thiazolidine), 3.85 (s, 3H, COOCH₃), 3.40–3.25 (m, 2H, H₄, H₅-thiazolidine), 2.95–2.80 (m, 2H, H₁, H₃-thiazolidine).

Alternative Synthetic Routes

One-Pot Thiazolidine Formation and Sulfonylation

A streamlined approach involves in-situ generation of the thiazolidine followed by sulfonylation.

Procedure :

- React 3,4-dichlorobenzaldehyde (1.0 eq), cysteamine (1.2 eq), and methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) in DMF.

- Add K₂CO₃ (2.0 eq) and heat at 60°C for 24 h.

- Isolate the product via precipitation (ice-water) and recrystallize from methanol.

Key Data :

- Yield : ~55–60% (lower due to competing side reactions).

- Advantages : Reduces purification steps but requires stringent stoichiometric control.

Challenges and Optimization Strategies

- Regioselectivity in Sulfonation : Directing sulfonation to position 3 of the thiophene ring remains challenging. Employing sterically hindered bases (e.g., 2,6-lutidine) during chlorosulfonation may improve selectivity.

- Thiazolidine Stability : Thiazolidines are prone to ring-opening under acidic conditions. Using anhydrous solvents and inert atmospheres mitigates decomposition.

- Sulfonylation Efficiency : Secondary amines exhibit lower reactivity. Microwave-assisted synthesis (60°C, 30 min) enhances reaction rates and yields.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a thiophene-2-carboxylate core substituted with a sulfonyl-linked thiazolidine ring bearing a 3,4-dichlorophenyl group. The electron-withdrawing sulfonyl group enhances electrophilic reactivity at the thiophene ring, while the dichlorophenyl moiety contributes to lipophilicity and potential π-π stacking interactions. The thiazolidine ring introduces conformational flexibility, which may affect binding to biological targets. Structural analogs in the evidence (e.g., ethyl thiophene carboxylates in ) highlight the importance of substituent positioning for stability and reactivity .

Q. What synthetic routes are reported for analogous thiophene-sulfonyl derivatives?

Synthesis typically involves multi-step reactions:

Thiophene carboxylate formation : Esterification of thiophene carboxylic acids (e.g., via methanol/H<sup>+</sup> catalysis).

Sulfonylation : Reaction with sulfonyl chlorides under anhydrous conditions (e.g., using CH2Cl2 as solvent and triethylamine as base).

Thiazolidine ring assembly : Cyclization with amines or thiols (e.g., refluxing with 3,4-dichlorophenylthioamide intermediates).

and describe similar protocols for sulfonamide coupling and cyclization, emphasizing reflux conditions and nitrogen protection .

Q. How is purity assessed for this compound, and what analytical methods are recommended?

Purity is evaluated via:

- HPLC : Reverse-phase chromatography with methanol-water gradients (e.g., 30% → 100% methanol, as in ).

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent integration (e.g., thiophene protons at δ 6.5–7.5 ppm) and IR for carbonyl (C=O, ~1700 cm<sup>-1</sup>) and sulfonyl (S=O, ~1350 cm<sup>-1</sup>) groups .

- Melting point analysis : Sharp melting ranges (e.g., 210–215°C) indicate crystallinity .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation step?

Low yields often arise from:

- Moisture sensitivity : Use rigorously dried solvents (e.g., CH2Cl2 over molecular sieves) and inert atmospheres (N2/Ar).

- Side reactions : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and add bases (e.g., Et3N) to scavenge HCl.

and highlight controlled anhydrous conditions and stoichiometric adjustments for similar sulfonamide syntheses .

Q. What strategies resolve discrepancies between experimental and computational NMR data?

Discrepancies may stem from:

- Solvent effects : Simulate NMR shifts using polarizable continuum models (e.g., PCM for DMSO).

- Conformational dynamics : Perform DFT calculations (e.g., B3LYP/6-31G*) to account for rotational barriers in the thiazolidine ring.

Refer to , where PubChem data aligns experimental and computed spectra for analogous acrylamido-thiophene derivatives .

Q. How can the ecological impact of this compound be evaluated during disposal?

Follow OECD guidelines:

- Biodegradation : Test via OECD 301F (Closed Bottle Test) to assess microbial breakdown.

- Ecototoxicity : Use Daphnia magna or algae growth inhibition assays (EC50 determination).

and outline ecological risk assessments for structurally related thiophene derivatives, emphasizing biodegradation and bioaccumulation studies .

Q. What in silico approaches predict this compound’s biological activity?

- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) or bacterial gyrase using AutoDock Vina.

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl groups) with antibacterial activity.

and reference computational studies on thiophene analogs, validating docking protocols with experimental bioactivity data .

Methodological Notes

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritation (see for hazard classifications) .

- Data validation : Cross-reference NMR/IR data with PubChem entries (e.g., ) to confirm structural assignments .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。